(Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Description

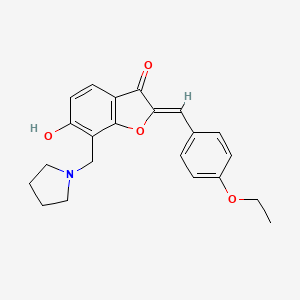

This compound belongs to the aurone family, characterized by a benzofuran-3(2H)-one core with a benzylidene substituent at the C2 position. The Z-configuration is stabilized by intramolecular hydrogen bonding between the C6 hydroxyl and the ketone oxygen. Key structural features include:

- 4-Ethoxybenzylidene group: Enhances lipophilicity and π-stacking interactions compared to simpler benzylidene derivatives.

- C6 hydroxyl group: Critical for redox activity and metal chelation.

Synthetic routes typically involve aldol condensation between 6-hydroxy-3-coumaranone and 4-ethoxybenzaldehyde, followed by Mannich reaction with pyrrolidine to install the amine side chain (analogous to methods in and ).

Properties

IUPAC Name |

(2Z)-2-[(4-ethoxyphenyl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-2-26-16-7-5-15(6-8-16)13-20-21(25)17-9-10-19(24)18(22(17)27-20)14-23-11-3-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCPVRWNIMMFBU-MOSHPQCFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a benzofuran core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its cytotoxic, anti-inflammatory, and antimicrobial effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzofuran nucleus, which is pivotal in determining its biological activity.

1. Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of benzofuran derivatives against various cancer cell lines. For instance, derivatives similar to this compound have shown significant inhibitory effects on the proliferation of human cancer cells.

Table 1: Cytotoxic Effects on Cancer Cell Lines

The compound's ability to induce apoptosis and inhibit cell cycle progression has been noted, suggesting a mechanism involving the generation of reactive oxygen species (ROS) and modulation of apoptosis-related proteins.

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to modulate inflammatory cytokines. Studies indicate that it can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1, IL-6), which are crucial mediators in inflammatory pathways.

Case Study:

In an experimental model of inflammation, administration of this compound resulted in a reduction of TNF levels by approximately 93% and IL-1 by 98%, demonstrating its potent anti-inflammatory effects .

3. Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives has been documented against various pathogens. The compound shows promise against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 | |

| Candida albicans | 12 |

These findings suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and microbial metabolism.

- Modulation of Signaling Pathways : It can affect NF-kB signaling, leading to decreased expression of pro-inflammatory cytokines.

- Induction of Apoptosis : The generation of ROS can trigger apoptotic pathways in cancer cells.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Properties

Research indicates that benzofuran derivatives, including those similar to (Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, exhibit significant anti-inflammatory effects. For instance, studies have shown that benzofuran compounds can effectively reduce levels of pro-inflammatory cytokines such as TNF, IL-1, and IL-8, which are crucial in managing chronic inflammatory disorders . The molecular structure of these compounds allows for interactions that inhibit key inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs.

2. Enzyme Inhibition

Benzofuran derivatives have been explored as inhibitors of alkaline phosphatase (AP), an enzyme involved in various physiological processes. The structure–activity relationship (SAR) studies suggest that modifications in the benzofuran scaffold can enhance inhibitory potency against AP . This makes such compounds promising leads for drug development targeting diseases where AP plays a critical role.

Catalysis

1. Clay Catalysis

Recent advancements have illustrated the use of clay as a catalyst in the solventless condensation reactions involving benzofuran derivatives under microwave irradiation. This method allows for efficient synthesis of new acyl aurones, showcasing the versatility of benzofuran compounds in catalytic applications . The use of microwave irradiation enhances reaction rates and yields, indicating a sustainable approach to synthesizing complex organic molecules.

Material Science

1. Photophysical Properties

Benzofuran derivatives are also investigated for their photophysical properties, which can be harnessed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique electronic properties conferred by the benzofuran moiety enable these compounds to exhibit desirable luminescent characteristics .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Benzylidene Substitution Effects: Electron-donating groups (e.g., 4-ethoxy, 4-methoxy) enhance stability and membrane permeability compared to electron-withdrawing groups (e.g., 4-cyano in ).

C7 Functionalization: Pyrrolidin-1-ylmethyl vs. Piperidin-1-ylmethyl: Pyrrolidine’s smaller ring size (5-membered vs. 6-membered piperidine) reduces steric hindrance but limits basicity (pKa ~10.5 vs. ~11.5 for piperidine). Amine side chains: Compounds with tertiary amines (e.g., pyrrolidinyl, piperidinyl) show enhanced solubility in physiological buffers compared to non-polar methyl groups ().

Biological Activity Trends :

- Aurones with C6 hydroxyl groups (e.g., target compound, ) exhibit apoptosis-inducing effects via ROS generation.

- Pyrrolidine/pyrrolidinylmethyl derivatives (e.g., ) are associated with kinase inhibition (e.g., PIM1 in ), likely due to interactions with ATP-binding pockets.

Research Findings and Mechanistic Insights

- The target compound’s ethoxy group may enhance bioavailability, though efficacy data are pending.

- Antiviral Potential: The 2,5-dimethoxybenzylidene derivative () inhibited Marburg virus replication by binding to nucleoprotein (NP), highlighting the role of methoxy groups in viral entry disruption.

- Kinase Inhibition: Pyrrolidinylmethyl-substituted aurones (e.g., ) showed nanomolar IC50 values against PIM1, a kinase implicated in cancer progression.

Q & A

Q. What are the recommended synthetic routes for preparing (Z)-2-(4-ethoxybenzylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of benzofuran-3(2H)-one derivatives typically involves a Claisen-Schmidt condensation between a substituted benzaldehyde and a benzofuranone precursor. For example, in structurally analogous compounds, substituted benzaldehydes (e.g., 4-ethoxybenzaldehyde) are reacted with activated benzofuran-3(2H)-one derivatives under basic or acidic conditions . Key optimization parameters include:

- Catalyst selection : Use of piperidine or acetic acid as catalysts for efficient aldol condensation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol facilitates crystallization .

- Temperature control : Reactions are often conducted under reflux (70–100°C) to achieve high yields .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical to isolate the Z-isomer .

Q. How can the Z-configuration of the benzylidene moiety be confirmed experimentally?

Methodological Answer: The Z/E configuration is determined using:

- X-ray crystallography : Direct evidence of spatial arrangement, as demonstrated for similar benzofuranone derivatives .

- Nuclear Overhauser Effect (NOE) in NMR : For Z-configuration, NOE correlations between the benzylidene proton and adjacent protons on the benzofuran ring are observed .

- UV-Vis spectroscopy : Z-isomers typically exhibit bathochromic shifts due to extended conjugation compared to E-isomers .

Q. What analytical methods are most effective for assessing the purity and stability of this compound?

Methodological Answer:

- HPLC-MS : Quantifies purity and detects degradation products under stress conditions (e.g., heat, light) .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by monitoring mass loss during heating .

- 1H/13C NMR : Identifies impurities through unexpected splitting patterns or non-integral proton counts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Analog synthesis : Modify substituents (e.g., ethoxy to methoxy, pyrrolidine to piperidine) and test activity in assays (e.g., enzyme inhibition, cytotoxicity) .

- Computational docking : Predict binding affinities to target proteins (e.g., endoplasmic reticulum stress regulators) using tools like AutoDock Vina .

- Pharmacophore mapping : Identify critical functional groups (e.g., hydroxy, benzylidene) for activity using 3D-QSAR models .

Q. How should researchers resolve contradictions between spectroscopic data and expected structural features?

Methodological Answer:

- Cross-validation with multiple techniques : For example, if NMR suggests an unexpected tautomer, confirm via IR (carbonyl stretches) or X-ray .

- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., hydroxy groups) in NMR .

- Dynamic NMR experiments : Assess rotational barriers in flexible moieties (e.g., pyrrolidin-1-ylmethyl) by variable-temperature NMR .

Q. What computational strategies can predict the compound’s reactivity or metabolic pathways?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack .

- MetaSite software : Simulate cytochrome P450-mediated metabolism to identify potential metabolites .

- Molecular dynamics simulations : Model solvation effects and stability in biological membranes .

Q. How can researchers design experiments to elucidate the mechanism of action in biological systems?

Methodological Answer:

- Gene expression profiling : Use RNA-seq to identify pathways affected by the compound (e.g., endoplasmic reticulum stress markers) .

- Kinetic assays : Measure inhibition constants (Ki) for target enzymes using fluorogenic substrates .

- Fluorescence microscopy : Track subcellular localization (e.g., mitochondrial vs. cytoplasmic) with fluorescent probes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.